molecular formula C20H20N2O4 B2744738 methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate CAS No. 1448034-85-2

methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2744738
CAS No.: 1448034-85-2
M. Wt: 352.39
InChI Key: AEOOXVJPKNBUAO-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways affected and the nature of the alterations.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound would have a wide range of potential effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the hydroxyethyl and carbamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and optimized reaction conditions to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the benzoate moiety results in an alcohol .

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-22-12-16(15-5-3-4-6-17(15)22)18(23)11-21-19(24)13-7-9-14(10-8-13)20(25)26-2/h3-10,12,18,23H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOXVJPKNBUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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